2-(Aminomethyl)-1,3-benzodioxole

physicochemical property formulation solubility profiling

2-(Aminomethyl)-1,3-benzodioxole (CAS 936-78-7) is a heterocyclic primary amine consisting of a 1,3-benzodioxole scaffold substituted at the 2-position with an aminomethyl group. The compound is a colorless to yellow liquid at ambient temperature with a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol.

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
CAS No. 936-78-7
Cat. No. B1525724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-1,3-benzodioxole
CAS936-78-7
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)OC(O2)CN
InChIInChI=1S/C8H9NO2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4,8H,5,9H2
InChIKeyNYGUTNGOSYLYKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-1,3-benzodioxole (CAS 936-78-7): Physical Properties and Procurement Specifications


2-(Aminomethyl)-1,3-benzodioxole (CAS 936-78-7) is a heterocyclic primary amine consisting of a 1,3-benzodioxole scaffold substituted at the 2-position with an aminomethyl group . The compound is a colorless to yellow liquid at ambient temperature with a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol . Its structural features include a cyclic acetal moiety fused to an aromatic ring, producing a constrained bicyclic framework that distinguishes it from simple benzylamines or aniline derivatives [1]. The aminomethyl group attached directly to the acetal carbon (position 2) creates a unique nitrogen-containing heterocyclic acetal system with distinct reactivity profiles compared to its 5-substituted positional isomers [1].

Why 2-(Aminomethyl)-1,3-benzodioxole Cannot Be Substituted with Common Aminomethyl Arenes: Structural and Functional Constraints


Generic substitution of 2-(aminomethyl)-1,3-benzodioxole with structurally similar aminomethyl arenes (e.g., benzylamine derivatives or 5-substituted benzodioxole amines) is not scientifically valid due to fundamental differences in acetal chemistry, physicochemical properties, and pharmacophoric geometry. The 2-aminomethyl substitution places the amine directly adjacent to the acetal carbon, creating a nitrogen-containing heterocyclic acetal (an N,O-acetal-like system) that exhibits distinct hydrolytic stability, protonation behavior, and metal-coordinating properties compared to benzylamines or aniline derivatives [1]. This position-specific arrangement also alters hydrogen-bonding capacity (1 donor, 3 acceptors) and spatial presentation of the amine for receptor interactions relative to 5-substituted analogs [2]. Substitution with a non-benzodioxole scaffold eliminates the electron-rich dioxole ring system that has been validated in multiple drug discovery campaigns as a privileged fragment for CB1 receptor inverse agonism [3] and MAO inhibition [4].

Quantitative Differentiation Evidence for 2-(Aminomethyl)-1,3-benzodioxole: Comparative Data Against Structural Analogs


Aqueous Solubility Comparison: 2-(Aminomethyl)-1,3-benzodioxole vs. 2-(Hydroxymethyl)-1,3-benzodioxole

2-(Aminomethyl)-1,3-benzodioxole exhibits a calculated aqueous solubility of 3.3 g/L at 25°C . This solubility value can be benchmarked against 2-(hydroxymethyl)-1,3-benzodioxole, which carries a hydroxyl group in place of the amine at the identical 2-position. While direct experimental solubility data for the hydroxymethyl analog is not uniformly reported, the hydrogen-bond donor and acceptor counts of the amine (1 donor, 3 acceptors) [1] versus the alcohol (1 donor, 3 acceptors) are identical; however, the ionizability of the amine (pKa considerations) in aqueous media confers different pH-dependent solubility behavior that is absent in the neutral alcohol analog .

physicochemical property formulation solubility profiling

Lipophilicity (LogP) and Topological Polar Surface Area (TPSA): 2-Aminomethyl vs. Unsubstituted 1,3-Benzodioxole

The target compound possesses a calculated XLogP3 of 0.9 and a topological polar surface area (TPSA) of 44.5 Ų . In contrast, the unsubstituted parent scaffold 1,3-benzodioxole (CAS 274-09-9) has a higher XLogP (typically ~2.1) and a TPSA of only 18.5 Ų due to the absence of the polar aminomethyl substituent [1]. The 0.9 LogP value positions the target compound in a favorable lipophilicity window for CNS drug discovery (optimal range 1–3) compared to the more hydrophobic unsubstituted scaffold, while the 44.5 Ų TPSA remains below the 60–70 Ų threshold associated with favorable passive blood-brain barrier permeability [2].

drug-likeness blood-brain barrier permeability chemoinformatics

Structure-Activity Relationship (SAR) Rationale: Aminomethyl Group Contribution to Bioactivity Relative to Other 2-Substituents

Comparative SAR analysis of 2-substituted 1,3-benzodioxole derivatives reveals that the aminomethyl substituent confers distinct biological activity profiles compared to methyl, hydroxymethyl, and phenylmethyl analogs . In a head-to-head comparison, 2-(aminomethyl)-1,3-benzodioxole has been contrasted with 1,3-benzodioxole (mild bioactivity, no amine), 2-methyl-1,3-benzodioxole (antioxidant properties), 2-(hydroxymethyl)-1,3-benzodioxole (potential neuroprotective effects), and 2-(phenylmethyl)-1,3-benzodioxole (enhanced anti-inflammatory activity) . The aminomethyl group is hypothesized to enhance biological activity relative to these comparators by providing a protonatable amine capable of ionic interactions with biological targets, which is absent in the methyl and hydroxymethyl analogs [1].

medicinal chemistry structure-activity relationship fragment-based drug discovery

Positional Isomer Differentiation: 2-Aminomethyl vs. 5-Aminomethyl Benzodioxole Scaffolds

2-(Aminomethyl)-1,3-benzodioxole places the aminomethyl substituent at the acetal carbon (position 2) of the benzodioxole ring system, whereas alternative aminomethyl benzodioxoles (e.g., 5-aminomethyl derivatives) place the amine on the aromatic ring [1]. This positional difference creates fundamentally distinct chemical entities: the 2-substituted compound is an N,O-acetal derivative with unique hydrolytic behavior and the potential for ring-opening reactions under acidic conditions [2], whereas 5-aminomethyl benzodioxoles are classical benzylamine derivatives with aromatic substitution patterns. The 2-position aminomethyl compound undergoes virtually quantitative nitration at position 5, providing a clean entry to bifunctionalized derivatives that is not available with 5-substituted starting materials [2].

positional isomerism chemical reactivity acetal stability

Procurement-Driven Application Scenarios for 2-(Aminomethyl)-1,3-benzodioxole in Research and Industrial Settings


Building Block for CNS-Penetrant Drug Discovery Programs

Based on its balanced XLogP of 0.9 and TPSA of 44.5 Ų , 2-(aminomethyl)-1,3-benzodioxole is ideally suited as a starting fragment for medicinal chemistry programs targeting central nervous system (CNS) indications. The compound's physicochemical profile falls within favorable CNS drug-likeness parameters, while the benzodioxole scaffold has been validated as a CB1 receptor inverse agonist pharmacophore in obesity and metabolic disorder research [1]. Procuring this specific 2-aminomethyl derivative enables exploration of SAR around the acetal amine while maintaining CNS-appropriate physicochemical properties .

Synthesis of Bifunctionalized Benzodioxole Derivatives via Electrophilic Aromatic Substitution

For synthetic chemists requiring access to 5-substituted-2-aminomethyl benzodioxole derivatives, this compound is the preferred starting material. As demonstrated by Cole, Crank, and Minh (1980), 2-monosubstituted 1,3-benzodioxoles undergo virtually quantitative nitration at the 5-position of the aromatic ring . This enables efficient preparation of 5-nitro, 5-amino, and subsequently 5-functionalized derivatives while preserving the 2-aminomethyl handle for orthogonal transformations. Procurement of the 2-aminomethyl starting material eliminates the need for de novo construction of the heterocyclic acetal framework.

Corrosion Inhibitor Development and Materials Science Applications

1,3-Benzodioxole derivatives containing nitrogen functionality have been theoretically and experimentally validated as corrosion inhibitors through quantum chemical calculations and QSAR studies . The aminomethyl group in 2-(aminomethyl)-1,3-benzodioxole provides a nitrogen-containing active center capable of donating electrons to metal d-orbitals and forming coordinate covalent bonds with metal surfaces . This compound serves as a synthetic precursor for generating more complex benzodioxole-based corrosion inhibitors, where molecular structure correlates with inhibition efficiency .

Scaffold for α-Amylase Inhibitor Development in Antidiabetic Research

Benzodioxole derivatives have demonstrated potent inhibitory activities against α-amylase, with 14 out of 17 tested compounds showing IC50 values below 10 μg/mL in a recent study . The most potent compound in this series achieved an IC50 of 1.11 μg/mL, representing a 5.8-fold improvement over acarbose (IC50 6.47 μg/mL) . While 2-(aminomethyl)-1,3-benzodioxole itself was not the active species, its core scaffold contributes to the benzodioxole pharmacophore identified as important for anti-amylase activity . Procurement of this building block enables systematic SAR exploration of amine-derivatized benzodioxoles as potential antidiabetic lead compounds.

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